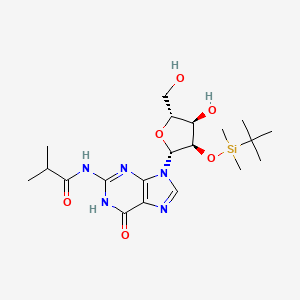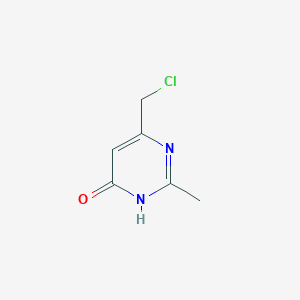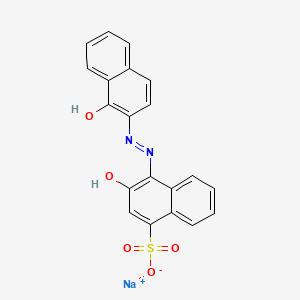![molecular formula C13H16N4O3 B1436661 3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid CAS No. 1170850-14-2](/img/structure/B1436661.png)
3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Research
Pyrazoline derivatives, like the one , have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including antibacterial , antifungal , antiparasitic , anti-inflammatory , and antidepressant effects. Additionally, they have shown potential in anticonvulsant , antioxidant , and antitumor applications. This compound could be synthesized and tested for similar activities, contributing to the development of new therapeutic agents .
Neuroscience
The pyrazoline structure is known to affect the activity of enzymes such as acetylcholinesterase (AchE), which is crucial for nerve pulse transmission. Research on similar compounds has indicated that modulation of AchE activity can lead to significant behavioral changes and movement impairment. Thus, this compound could be used to study neurological disorders and develop treatments that target AchE .
Oxidative Stress Studies
Compounds with pyrazoline rings have been linked to the regulation of oxidative stress markers like malondialdehyde (MDA). Since oxidative stress is associated with various diseases, this compound could be valuable in researching the underlying mechanisms of oxidative damage and in screening for potential antioxidants .
Aquatic Toxicology
Given the neurotoxic potential of related compounds on aquatic life, this compound could be used to assess environmental toxicity. Studies could focus on its effects on the survival, behavior, and physiology of aquatic organisms, such as fish alevins, providing insights into the ecological impact of chemical pollutants .
Chemical Synthesis and Drug Design
The pyrazoline ring is a versatile scaffold for the synthesis of new drugs. This compound could serve as a starting point for the design and synthesis of novel pharmaceuticals with improved efficacy and reduced side effects. It could also be used to study the structure-activity relationships that underpin drug design .
Material Science
Pyrazoline derivatives have potential applications in material science, particularly in the development of polymer electrolytes with high mechanical strength and electrochemical stability. This compound could be incorporated into polymers to enhance their properties for use in advanced battery technologies .
Cancer Research
Due to the antitumor activities of pyrazoline derivatives, this compound could be investigated for its efficacy against various cancer cell lines. It could be part of studies aiming to discover new chemotherapeutic agents or to understand the molecular basis of cancer .
Enzyme Inhibition Studies
The structure of this compound suggests it may act as an inhibitor for certain enzymes. Enzyme inhibition is a key strategy in drug development for treating diseases like diabetes, hypertension, and viral infections. Research could explore its inhibitory effects on specific enzymes, leading to the development of targeted therapies .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit the activity of enzymes, affecting the normal transmission of nerve pulses .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including those involved in oxidative stress and cellular damage .
Result of Action
Similar compounds have been reported to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Propiedades
IUPAC Name |
3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-7-6-11(18)15-13(14-7)17-9(3)10(8(2)16-17)4-5-12(19)20/h6H,4-5H2,1-3H3,(H,19,20)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWRVGMQONRECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1170850-14-2 | |
| Record name | 3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid](/img/structure/B1436581.png)
![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1436583.png)

![2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436589.png)

![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436592.png)
![4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile](/img/structure/B1436593.png)


![2'-O-(tert-Butyldimethylsilyl)-3'-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5'-O-(4,4'-dimethoxytrityl)inosine](/img/structure/B1436596.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate](/img/structure/B1436599.png)
![5-(Phosphonomethyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1436600.png)